molecular formula C11H6F3NO4 B13599513 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

Katalognummer: B13599513
Molekulargewicht: 273.16 g/mol
InChI-Schlüssel: HTZOYNFGOMPXNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a synthetic isoxazole derivative characterized by a trifluoromethoxy-substituted phenyl ring attached to the 5-position of the isoxazole core and a carboxylic acid group at the 3-position (). The trifluoromethoxy group (-OCF₃) is a key structural feature, contributing to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Eigenschaften

Molekularformel

C11H6F3NO4

Molekulargewicht

273.16 g/mol

IUPAC-Name

5-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)18-8-4-2-1-3-6(8)9-5-7(10(16)17)15-19-9/h1-5H,(H,16,17)

InChI-Schlüssel

HTZOYNFGOMPXNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Isoxazole Ring Construction via Oxime Cyclization

One common approach involves the condensation of 2-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by oxidation to a chloroxime intermediate. This chloroxime then reacts with β-keto esters, such as methyl 3-cyclopropyl-3-oxopropanoate, in the presence of bases like potassium carbonate or triethylamine to form the isoxazole ring system.

Reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
Oxime formation 2-(Trifluoromethoxy)benzaldehyde + NH2OH·HCl, NaOH, ethanol High Formation of oxime intermediate
Oxidation to chloroxime N-Chlorosuccinimide (NCS), mild conditions Moderate Chloroxime formed immediately reacts in next step
Cyclization with β-keto ester Potassium carbonate or triethylamine, THF or DMSO, -10 to 35 °C, 6 h 47-55 Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate obtained as solid

This method has been reported with yields ranging from 47% to 55%, depending on the base and solvent system used. The reaction is typically carried out under cold to moderate temperatures to control reactivity and maximize product purity.

Hydrolysis to Carboxylic Acid

The methyl ester intermediate obtained from the cyclization is then hydrolyzed to the corresponding carboxylic acid. Hydrolysis can be achieved under acidic or basic conditions, followed by acidification to precipitate the acid.

Hydrolysis Method Conditions Outcome
Acidic hydrolysis Dilute hydrochloric acid, reflux or room temp Conversion of methyl ester to carboxylic acid
Basic hydrolysis Aqueous sodium hydroxide or potassium hydroxide, reflux Followed by acidification to isolate acid

The acidification step typically involves adding hydrochloric acid to the reaction mixture to precipitate the free acid, which is then filtered, washed, and dried.

Oxidation and Purification

Additional oxidation steps may be involved depending on the starting materials and intermediates. For example, peroxy organic acids can be used as oxidants to facilitate ring formation or functional group transformations under mild conditions, improving yield and purity.

Purification is generally performed by recrystallization or column chromatography using solvents such as ethyl acetate, petroleum ether, or their mixtures to afford the pure compound.

Comparative Data Table of Preparation Conditions

Preparation Step Reagents/Conditions Temperature Range Yield (%) Remarks
Oxime formation 2-(Trifluoromethoxy)benzaldehyde + NH2OH·HCl, NaOH, ethanol Room temperature High Standard oxime synthesis
Chloroxime oxidation N-Chlorosuccinimide (NCS) Mild (0–25 °C) Moderate Immediate use in next step
Cyclization to isoxazole β-keto ester + base (K2CO3 or Et3N), THF or DMSO -10 to 35 °C 47–55 Longer reaction time (~6 h)
Ester hydrolysis HCl or NaOH aqueous solution Reflux or room temp Quantitative Acidification to isolate acid
Purification Silica gel chromatography or recrystallization Ambient Solvent-dependent

Research Findings and Optimization Notes

  • The choice of base (potassium carbonate vs. triethylamine) and solvent (tetrahydrofuran vs. dimethyl sulfoxide) impacts yield and purity. Potassium carbonate in tetrahydrofuran is preferred for better control and cleaner product profiles.
  • Temperature control during cyclization is critical; lower temperatures (-10 °C to 0 °C) help minimize side reactions.
  • Use of peroxy organic acids as oxidants allows milder conditions and shorter reaction times for ring closure and oxidation steps.
  • The intermediate methyl ester is stable and can be isolated before hydrolysis, allowing flexibility in process design.
  • Final acid precipitation by acidification is straightforward, yielding a solid product amenable to filtration and drying.

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Compound Name Substituent on Phenyl Ring Isoxazole Position 3 Group Key Features
Target Compound 2-Trifluoromethoxy Carboxylic acid High lipophilicity due to -OCF₃; moderate electron-withdrawing effect.
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid () 2,4-Difluoro Carboxylic acid Enhanced metabolic stability; stronger electron-withdrawing effect than -OCF₃.
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid () 4-Methoxy Carboxylic acid Electron-donating -OCH₃ reduces lipophilicity; may improve solubility.
5-(4-tert-Butylphenyl)isoxazole-3-carboxylic acid () 4-tert-Butyl Carboxylic acid Bulky tert-butyl group increases steric hindrance; highly lipophilic.
5-(2-Nitrophenyl)isoxazole-3-carboxylic acid () 2-Nitro Carboxylic acid Strong electron-withdrawing -NO₂; may enhance reactivity but reduce stability.
Ethyl 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate () 2-Trifluoromethoxy Ethyl ester Esterification masks carboxylic acid; likely improves cell permeability.

Key Observations :

  • Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than nitro (-NO₂) but more than methoxy (-OCH₃). This balances stability and reactivity .
  • Lipophilicity : The -OCF₃ group increases lipophilicity (logP) compared to -OCH₃ but less than tert-butyl (-C(CH₃)₃) .
  • Steric Effects : Bulky groups like tert-butyl () may hinder binding in enzymatic pockets, whereas smaller substituents (e.g., -F, -OCF₃) optimize steric compatibility .

Biologische Aktivität

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H8F3N2O3
  • Molecular Weight : 256.18 g/mol
  • IUPAC Name : 5-[2-(Trifluoromethoxy)phenyl]-1,2-isoxazole-3-carboxylic acid

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability and interaction with target sites.

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed promising anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis . This suggests that the isoxazole core may possess intrinsic antimicrobial properties that could be leveraged in drug development.

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated through various studies. For example, derivatives of isoxazole have demonstrated cytotoxic effects against multiple cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.4 to 25 μg/mL against different cancer types, highlighting the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. The following modifications have been noted to influence its biological activity:

  • Substitution Patterns : Variations in the phenyl ring substitution can significantly affect potency. For example, compounds with piperazyl substitutions exhibited varying degrees of anti-tuberculosis activity .
  • Functional Groups : The presence of carboxylic acid and trifluoromethoxy groups has been linked to enhanced interaction with biological targets, suggesting that these groups are vital for maintaining activity .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Activity : A study focusing on the synthesis and evaluation of isoxazoline compounds found that modifications at the C-5 position were critical for maintaining anti-tuberculosis activity . The research emphasized the necessity for specific functional groups to achieve desired pharmacological effects.
  • Antitumor Evaluation : Another investigation into related oxadiazole derivatives demonstrated significant antitumor activity across various cancer cell lines, with some compounds achieving IC50 values as low as 1.14 μM against renal cancer . This underscores the potential for developing targeted therapies based on structural analogs.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundStructureMIC (μg/mL)
1Structure1.56
2Structure0.4
3Structure12.5

Table 2: Antitumor Activity Against Various Cell Lines

CompoundCancer Cell LineIC50 (μM)
AOVXF 8992.76
BPXF 17529.27
CRXF 4861.14

Q & A

Q. How to address low bioavailability in preclinical models?

  • Methodology :
  • Prodrug Design : Synthesize ethyl ester derivatives to enhance membrane permeability; hydrolyze in vivo to active acid .
  • Microsomal Stability : Use liver microsomes (human/rat) with NADPH to identify oxidative metabolites (CYP450-mediated) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.